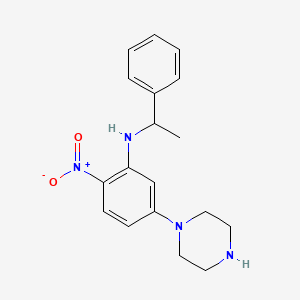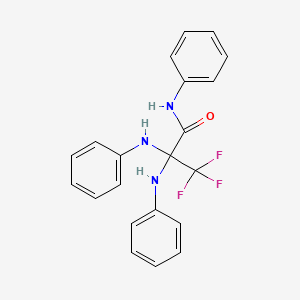
2-nitro-N-(1-phenylethyl)-5-(1-piperazinyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-nitro-N-(1-phenylethyl)-5-(1-piperazinyl)aniline, commonly known as NPPA, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the aniline family of compounds, which are known for their diverse range of applications in the fields of medicine, materials science, and organic chemistry. NPPA has been shown to possess several unique properties that make it an attractive candidate for use in a variety of research applications.
作用機序
The mechanism of action of NPPA is not fully understood. However, it is believed that NPPA exerts its effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting the activity of these enzymes, NPPA may be able to reduce inflammation and prevent the growth of cancer cells.
Biochemical and Physiological Effects:
NPPA has been shown to possess several biochemical and physiological effects. For example, NPPA has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, NPPA has been shown to induce apoptosis, or programmed cell death, in cancer cells. This may be due to its ability to inhibit the activity of certain enzymes involved in cell proliferation.
実験室実験の利点と制限
One of the main advantages of NPPA is its ability to inhibit the activity of certain enzymes involved in inflammation and cancer cell growth. This makes it an attractive candidate for use in the treatment of inflammatory diseases and cancer. Additionally, NPPA has been shown to possess low toxicity, making it a relatively safe compound to work with in the laboratory. However, one of the main limitations of NPPA is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on NPPA. One potential area of research is the development of more efficient synthesis methods for NPPA. Additionally, further studies are needed to fully understand the mechanism of action of NPPA and its potential use in the treatment of inflammatory diseases and cancer. Finally, future research should focus on the development of novel derivatives of NPPA that possess enhanced biological activity and solubility.
合成法
NPPA can be synthesized using a variety of methods, including the nitration of N-(1-phenylethyl)-5-(1-piperazinyl)aniline using nitric acid and sulfuric acid. The resulting compound is then reduced using a reducing agent, such as sodium dithionite, to produce NPPA. Other methods for synthesizing NPPA include the reaction of 2-nitro-1-phenylethanol with piperazine and the reaction of 2-nitro-1-phenylethylamine with piperazine.
科学的研究の応用
NPPA has been extensively studied for its potential use in scientific research. It has been shown to possess several unique properties that make it an attractive candidate for use in a variety of research applications. For example, NPPA has been shown to possess anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, NPPA has been shown to possess anti-cancer properties, making it a potential candidate for use in the treatment of cancer.
特性
IUPAC Name |
2-nitro-N-(1-phenylethyl)-5-piperazin-1-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-14(15-5-3-2-4-6-15)20-17-13-16(7-8-18(17)22(23)24)21-11-9-19-10-12-21/h2-8,13-14,19-20H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUVGLLRFOSZIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)N3CCNCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(dimethylamino)benzylidene]-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895742.png)

![N-[1-[(3-chloro-4-methylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4895753.png)
![1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4895765.png)
![1-allyl-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4895767.png)
![4-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B4895771.png)
![2-[3-acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]-6-methoxyphenyl acetate](/img/structure/B4895776.png)
![1-{[2-(benzyloxy)-1-naphthyl]diazenyl}-2-naphthol](/img/structure/B4895779.png)
![5-(1-azepanyl)-6-[4-(methoxymethyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B4895787.png)
![4-isobutyl-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4895791.png)
![ethyl 4-methyl-2-[({[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}carbonothioyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4895798.png)

![1-(4-iodophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4895841.png)
